molecular formula C11H15NO4 B13591597 2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid

2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid

Cat. No.: B13591597
M. Wt: 225.24 g/mol
InChI Key: REXGDJRIYOVIPN-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzyl alcohol with bromoacetone to introduce a propanone group. This intermediate is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Subsequent reactions with ethylene glycol and hydrolysis yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid is unique due to the presence of the methoxymethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-3-hydroxy-3-[3-(methoxymethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H15NO4/c1-16-6-7-3-2-4-8(5-7)10(13)9(12)11(14)15/h2-5,9-10,13H,6,12H2,1H3,(H,14,15)

InChI Key

REXGDJRIYOVIPN-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C(C(C(=O)O)N)O

Origin of Product

United States

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